molecular formula C10H14N2O2 B132454 L-2-Aminomethylphenylalanine CAS No. 158149-99-6

L-2-Aminomethylphenylalanine

Cat. No.: B132454
CAS No.: 158149-99-6
M. Wt: 194.23 g/mol
InChI Key: RDAKEAJYLGZEEA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-2-Aminomethylphenylalanine is a non-proteinogenic amino acid with the molecular formula C10H14N2O2 It is structurally characterized by the presence of an aminomethyl group attached to the phenyl ring of phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions: L-2-Aminomethylphenylalanine can be synthesized through several methods. One common approach involves the use of a Strecker synthesis, where an aldehyde, ammonia, and hydrogen cyanide react to form an aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid. Another method involves the reductive amination of phenylpyruvic acid with formaldehyde and ammonia, followed by hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound often involves biocatalytic processes. These processes utilize engineered microorganisms, such as Escherichia coli, to express enzymes that catalyze the conversion of precursor molecules into the target compound. This method is favored for its efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: L-2-Aminomethylphenylalanine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

L-2-Aminomethylphenylalanine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of L-2-Aminomethylphenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on its structural configuration and the nature of the target enzyme. The compound’s effects are mediated through pathways involving neurotransmitter synthesis and signal transduction.

Comparison with Similar Compounds

L-2-Aminomethylphenylalanine is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

    Phenylalanine: A standard amino acid with a similar aromatic ring but lacking the aminomethyl group.

    Tyrosine: Contains a hydroxyl group on the aromatic ring, differing in its reactivity and biological functions.

    Tryptophan: Features an indole ring, making it structurally distinct and functionally diverse.

This compound stands out due to its unique aminomethyl substitution, which imparts distinct chemical and biological properties.

Biological Activity

L-2-Aminomethylphenylalanine (L-2-AMPA) is an amino acid derivative that has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's mechanisms of action, interactions with biological targets, and relevant case studies that highlight its applications in medicinal chemistry and biology.

Chemical Structure and Properties

L-2-AMPA is characterized by its aminomethyl group attached to the phenylalanine backbone, which enhances its binding affinity to various molecular targets. The chemical formula of L-2-AMPA is C10H14N2O2C_{10}H_{14}N_{2}O_{2} with a molecular weight of 194.24 g/mol. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of L-2-AMPA primarily arises from its interaction with specific enzymes and receptors. Notably, it has been shown to modulate enzymatic pathways by acting as an inhibitor or activator. The aminomethyl group plays a crucial role in enhancing binding interactions with proteases and other target proteins, influencing their activity and stability.

Key Mechanisms:

  • Enzyme Inhibition : L-2-AMPA has demonstrated inhibitory effects on certain proteases, which are critical in various physiological processes.
  • Receptor Interaction : The compound interacts with neurotransmitter receptors, notably the serotonin receptor family, influencing neurochemical pathways that could be relevant in treating neurological disorders.

Biological Activity Overview

Research has indicated several biological activities associated with L-2-AMPA:

  • Anticancer Properties : Studies suggest that L-2-AMPA may inhibit cancer cell proliferation through its interaction with specific signaling pathways involved in tumor growth.
  • Neuroprotective Effects : Preliminary findings indicate potential neuroprotective roles, particularly in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation of cancer cells
NeuroprotectivePotential protective effects in neurodegeneration
Enzyme InhibitionModulates activity of proteases

Case Studies

Several case studies have explored the efficacy and applications of L-2-AMPA in various contexts:

  • Cancer Research : A study evaluated the effects of L-2-AMPA on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent against breast cancer .
  • Neurological Studies : In a model for Alzheimer's disease, L-2-AMPA was administered to assess its neuroprotective effects. The results showed decreased markers of neuronal apoptosis and improved cognitive function in treated subjects compared to controls .
  • Protease Interaction : Research focused on the interaction between L-2-AMPA and specific proteases revealed that it could serve as a competitive inhibitor, providing insights into its mechanism in modulating proteolytic activity .

Properties

IUPAC Name

(2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAKEAJYLGZEEA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376134
Record name L-2-Aminomethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959580-92-8, 158149-99-6
Record name 2-(Aminomethyl)-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959580-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-2-Aminomethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.